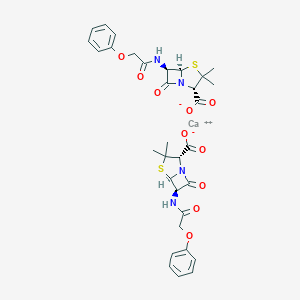

Phenoxymethylpenicillin calcium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

147-48-8 |

|---|---|

Molecular Formula |

C32H34CaN4O10S2 |

Molecular Weight |

738.8 g/mol |

IUPAC Name |

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |

InChI Key |

NPTZOUGIOYWQFI-ANPZCEIESA-L |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |

Other CAS No. |

147-48-8 |

Related CAS |

87-08-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Crystalline Landscape of Phenoxymethylpenicillin Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxymethylpenicillin, a crucial oral antibiotic, is commonly formulated as its calcium salt to enhance stability and bioavailability. The solid-state properties of this active pharmaceutical ingredient (API), specifically its crystal structure and potential for polymorphism, are critical determinants of its physicochemical characteristics, including solubility, dissolution rate, and stability. Understanding and controlling these properties are paramount for ensuring consistent drug product quality and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known crystalline forms of phenoxymethylpenicillin calcium and the analytical techniques essential for their characterization. While detailed crystallographic data and comparative studies on the polymorphic forms of phenoxymethylpenicillin calcium are not extensively available in the public domain, this document synthesizes the existing information and outlines the standard experimental protocols for a thorough solid-state analysis.

Understanding Crystal Structure and Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline arrangements are known as polymorphs. In the context of pharmaceuticals, polymorphism can also encompass solvates and hydrates (pseudopolymorphs), where solvent (including water) molecules are incorporated into the crystal lattice.

Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as:

-

Solubility and Dissolution Rate: Metastable polymorphs often exhibit higher solubility and faster dissolution rates than their more stable counterparts.

-

Melting Point: Each polymorph has a unique melting point.

-

Hygroscopicity: The tendency to absorb moisture from the environment can vary between polymorphs.

-

Mechanical Properties: Hardness, tabletability, and flow characteristics can be affected by the crystal form.

-

Stability: Different polymorphs can have different chemical and physical stability profiles.

For phenoxymethylpenicillin calcium, the existence of hydrated forms, specifically a dihydrate and a tetrahydrate, has been noted, indicating that it can exist in different crystalline states.[1][2] A company that specializes in pharmaceutical reference standards also offers polymorphism studies for phenoxymethylpenicillin calcium, further suggesting the relevance of this phenomenon for this API.[3]

Known Crystalline Forms of Phenoxymethylpenicillin Calcium

| Crystalline Form | Molecular Formula | Notes |

| Dihydrate | C₃₂H₄₀N₄O₁₂S₂ · Ca · 2H₂O | Mentioned in a Material Safety Data Sheet.[1] |

| Tetrahydrate | C₃₂H₄₂CaN₄O₁₄S₂ | Noted in the PubChem database.[2] |

Note: Without dedicated scientific studies providing detailed characterization, the precise nature and relationship between these forms remain to be fully elucidated.

Experimental Protocols for Characterization

A thorough investigation of the crystal structure and polymorphism of phenoxymethylpenicillin calcium necessitates a suite of analytical techniques. The following sections detail the standard experimental methodologies.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating crystalline phases. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint.

Methodology:

-

Sample Preparation: A small amount of the phenoxymethylpenicillin calcium powder is gently packed into a sample holder. A flat, smooth surface is crucial for accurate data collection.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scanning range for organic compounds is from 2° to 40° 2θ.

-

Data Analysis: The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphs or used to identify new crystalline forms.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting, crystallization, and dehydration.

Methodology (DSC):

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated DSC instrument is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range. A nitrogen purge is typically used to maintain an inert atmosphere.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are identified as peaks in the thermogram.

Methodology (TGA):

-

Sample Preparation: A slightly larger sample (5-10 mg) is placed in a TGA pan.

-

Instrumentation: A calibrated TGA instrument is used.

-

Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. Mass loss events, such as the loss of water from a hydrate, are quantified.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. Since the local environment of the molecules differs in each polymorph, their vibrational spectra will also be different.

Methodology (FTIR):

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of powder is placed on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr and pressing it into a disk.

-

Instrumentation: A calibrated FTIR spectrometer is used.

-

Data Collection: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Differences in peak positions, shapes, and intensities can be used to distinguish between polymorphs.

Methodology (Raman):

-

Sample Preparation: A small amount of the sample is placed on a microscope slide or in a vial.

-

Instrumentation: A Raman spectrometer equipped with a laser source of a specific wavelength (e.g., 785 nm) is used.

-

Data Collection: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). Polymorphs can be differentiated based on their unique spectral fingerprints.

Conclusion

The solid-state properties of phenoxymethylpenicillin calcium are of significant importance in drug development and manufacturing. While the existence of hydrated polymorphs is known, a detailed public repository of their crystallographic and physicochemical data is currently lacking. A comprehensive characterization using a combination of XRPD, thermal analysis, and vibrational spectroscopy is essential to fully understand the polymorphic landscape of this vital antibiotic. The experimental workflows and methodologies outlined in this guide provide a robust framework for researchers and scientists to conduct such investigations, ultimately leading to better control over the quality and performance of phenoxymethylpenicillin calcium drug products. Further research into the preparation and detailed characterization of the different crystalline forms of phenoxymethylpenicillin calcium would be a valuable contribution to the pharmaceutical sciences.

References

A Technical Guide to the Discovery and Biosynthesis of Phenoxymethylpenicillin (Penicillin V)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and biosynthetic pathway of phenoxymethylpenicillin, commonly known as Penicillin V. The document details the historical context of its discovery, the intricate enzymatic steps of its biosynthesis, quantitative production data, and detailed experimental protocols relevant to its study.

Discovery of an Orally Active Penicillin

The journey to an effective oral penicillin was a pivotal advancement in antibiotic therapy, overcoming the significant limitation of Penicillin G's instability in stomach acid.

From Fleming's Discovery to the Dawn of the Antibiotic Era

The story of penicillin began in 1928 with Alexander Fleming's chance observation of the antibacterial properties of a Penicillium mold, which he named "penicillin".[1][2][3] It wasn't until the 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully purified and demonstrated the therapeutic efficacy of penicillin, ushering in the age of antibiotics.[1][2] This initial penicillin, Penicillin G (benzylpenicillin), was highly effective but had to be administered by injection due to its degradation in the acidic environment of the stomach.

The Serendipitous Discovery of Penicillin V in Kundl, Tyrol

The breakthrough of an acid-stable, orally active penicillin occurred in the early 1950s at Biochemie GmbH (now part of Sandoz) in Kundl, Austria.[4] Facing issues with bacterial contamination in their Penicillin G fermentation tanks, Dr. Ernst Brandl, a chemist at the company, decided to add phenoxyacetic acid, a known disinfectant, to the fermentation medium.[4] This led to the unexpected synthesis of a new type of penicillin.

On November 17, 1951, Brandl and his colleague Hans Margreiter initiated experiments where phenoxyacetic acid was used as a precursor in the Penicillium culture instead of the standard phenylacetic acid for Penicillin G production.[4] The resulting penicillin derivative demonstrated high biological activity and, crucially, was stable in acidic conditions.[4] This new compound was named phenoxymethylpenicillin, or Penicillin V.[4] The "V" in Penicillin V stands for "Vertraulich," the German word for confidential, and not the Roman numeral for five.[5]

The Biosynthetic Pathway of Phenoxymethylpenicillin

Phenoxymethylpenicillin is a semi-synthetic penicillin, produced by fermentation of Penicillium chrysogenum in the presence of a specific side-chain precursor.[6] The core biosynthetic pathway involves three key enzymatic steps encoded by a cluster of genes.

The Penicillin Biosynthesis Gene Cluster

In Penicillium chrysogenum, the genes responsible for penicillin biosynthesis are organized in a conserved cluster.[1][2][7] This cluster contains three essential genes:

-

pcbAB : Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS).[1][7]

-

penDE : Encodes acyl-CoA:isopenicillin N acyltransferase (IAT).[1][7]

Amplification of this gene cluster is a key characteristic of high-yielding industrial strains of P. chrysogenum.[1]

Enzymatic Steps of Phenoxymethylpenicillin Biosynthesis

The biosynthesis of phenoxymethylpenicillin can be delineated into three main stages:

Step 1: Tripeptide Formation by ACV Synthetase (ACVS)

The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[7][8] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7]

Step 2: Formation of the Bicyclic Nucleus by Isopenicillin N Synthase (IPNS)

The linear ACV tripeptide is then cyclized by the enzyme isopenicillin N synthase (IPNS) to form isopenicillin N (IPN).[7] This is a crucial step where the characteristic β-lactam and thiazolidine rings of the penicillin core structure are formed.[9] IPNS is a non-haem iron-dependent oxidase that utilizes dioxygen in this oxidative cyclization.[1]

Step 3: Side-Chain Exchange by Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

The final step in the formation of phenoxymethylpenicillin is the exchange of the L-α-aminoadipyl side chain of isopenicillin N with a phenoxyacetyl group. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT).[7][10] The phenoxyacetyl side chain is derived from the precursor molecule, phenoxyacetic acid, which is supplied in the fermentation medium.[6] This precursor must first be activated to its coenzyme A (CoA) thioester.[11]

Quantitative Data in Phenoxymethylpenicillin Production

The production of phenoxymethylpenicillin is a highly optimized industrial process. The following tables summarize key quantitative data related to its biosynthesis and production.

Table 1: Penicillin V Production Titers in Penicillium chrysogenum

| Strain Type | Fermentation Conditions | Titer | Reference |

| High-yielding industrial strain | Industrial conditions, lactose medium, 97 hours | 32,600 units/ml | [12][13] |

| P. chrysogenum DS17690 (parental) | Penicillin production medium with 2.5 g/L phenoxyacetic acid | Increased by 20-30% with additional precursor | [14][15] |

| P. chrysogenum PCL501 (wild type) | Fermented on sugarcane pulp for 7 days | 8.65 ± 0.05 µg/ml | [16] |

| P. chrysogenum UVP2 (mutant) | Fermented on sugarcane pulp for 7 days | 14.97 ± 0.05 µg/ml | [16] |

Table 2: Kinetic Parameters of a Related Enzymatic Penicillin Synthesis

| Enzyme | Substrate | Apparent Km (mM) | Optimal pH | Reference |

| α-Acylamino-β-lactam acylhydrolase I | Phenoxyacetic acid methyl ester (POM) | 33 | 9.0 (for hydrolysis) | [17] |

| α-Acylamino-β-lactam acylhydrolase I | 6-Aminopenicillanic acid (6-APA) | 25 | 6.8 (for transfer) | [17] |

| α-Acylamino-β-lactam acylhydrolase I | Phenoxymethylpenicillin (PNV) | 31 | 6.0 (for hydrolysis) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phenoxymethylpenicillin.

Quantification of Phenoxymethylpenicillin by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of phenoxymethylpenicillin in a sample, such as a fermentation broth or a purified solution.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., Inertsil C8, 5 µm, 250x4 mm)

-

Mobile phase: 0.1% Trifluoroacetic acid (TFA) in acetonitrile/water (50:50 v/v)

-

Phenoxymethylpenicillin reference standard

-

Sample for analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing equal volumes of acetonitrile and water, and then adding TFA to a final concentration of 0.1%. Degas the mobile phase before use.

-

Preparation of Standard Solutions: Prepare a stock solution of phenoxymethylpenicillin reference standard in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation:

-

For fermentation broth, centrifuge the sample to remove cells and particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Set the flow rate of the mobile phase to 1.1 mL/min.

-

Set the UV detector to a wavelength of 240 nm.

-

Inject a fixed volume of the standard solutions and the prepared sample onto the HPLC column.

-

Record the chromatograms and determine the retention time and peak area for phenoxymethylpenicillin.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of phenoxymethylpenicillin in the sample by interpolating its peak area on the calibration curve.

-

Purification of Phenoxymethylpenicillin from Fermentation Broth

Objective: To isolate and purify phenoxymethylpenicillin from a fermentation broth.

Materials:

-

Fermentation broth containing phenoxymethylpenicillin

-

Organic solvent (e.g., butyl acetate)

-

Acid (e.g., sulfuric acid)

-

Base (e.g., potassium acetate solution)

-

Activated carbon

-

Filtration apparatus

-

Centrifuge

-

Solvent for crystallization (e.g., acetone, butanol)

Procedure:

-

Broth Filtration: Filter the fermentation broth to remove the Penicillium chrysogenum mycelia.

-

Solvent Extraction:

-

Cool the filtered broth.

-

Acidify the broth to a low pH to convert the penicillin to its acid form, which is more soluble in organic solvents.

-

Extract the phenoxymethylpenicillin into an organic solvent such as butyl acetate.

-

-

Decolorization: Treat the organic extract with activated carbon to remove pigments and other impurities. Filter to remove the activated carbon.

-

Precipitation of Potassium Salt:

-

To the decolorized organic extract, add a saturated aqueous solution of potassium acetate. This will precipitate the phenoxymethylpenicillin as its potassium salt, which is less soluble in the organic solvent.

-

The addition of water and a miscible organic solvent like acetone can facilitate the precipitation.

-

-

Isolation and Washing:

-

Collect the precipitated potassium salt of phenoxymethylpenicillin by filtration or centrifugation.

-

Wash the crystals with a suitable solvent (e.g., acetone, butanol) to remove residual impurities.

-

-

Drying: Dry the purified phenoxymethylpenicillin potassium salt crystals.

Enzyme Assay for Acyl-CoA:Isopenicillin N Acyltransferase (IAT)

Objective: To measure the activity of IAT by monitoring the formation of phenoxymethylpenicillin.

Materials:

-

Enzyme preparation containing IAT

-

Isopenicillin N (substrate)

-

Phenoxyacetyl-CoA (acyl donor)

-

Reaction buffer (e.g., phosphate buffer, pH 7.5)

-

HPLC system for product quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, isopenicillin N, and phenoxyacetyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an acid or an organic solvent that denatures the enzyme).

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence and quantity of phenoxymethylpenicillin using the HPLC method described in section 4.1.

-

-

Calculation of Activity: Calculate the enzyme activity based on the amount of phenoxymethylpenicillin produced per unit of time per amount of enzyme.

Visualizations

Biosynthetic Pathway of Phenoxymethylpenicillin

Caption: The biosynthetic pathway of phenoxymethylpenicillin from precursor amino acids.

Experimental Workflow for Strain Improvement

References

- 1. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural studies on the reaction of isopenicillin N synthase with the truncated substrate analogues delta-(L-alpha-aminoadipoyl)-L-cysteinyl-glycine and delta-(L-alpha-aminoadipoyl)-L-cysteinyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic process and strain improvement approaches for industrial penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo kinetic analysis of the penicillin biosynthesis pathway using PAA stimulus response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of isopenicillin N synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strain improvement of Penicillium chrysogenum by recombinant DNA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isopenicillin N Synthase: Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EC 6.3.2.26 [iubmb.qmul.ac.uk]

- 13. [Selection of Penicillium chrysogenum--producer of penicillin with several valuable technologic features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In Vitro Antimicrobial Spectrum of Phenoxymethylpenicillin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial spectrum of phenoxymethylpenicillin calcium. The document presents quantitative antimicrobial susceptibility data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of phenoxymethylpenicillin is primarily directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for phenoxymethylpenicillin against a range of clinically relevant microorganisms. These values represent the concentration of the antibiotic required to inhibit the visible growth of a microorganism in vitro.

| Microorganism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Notes |

| Gram-Positive Bacteria | ||||

| Streptococcus pyogenes (Group A Strep) | - | 0.023 | 0.016 - 0.094 | Highly susceptible.[1] |

| Streptococcus pneumoniae | - | - | ≤0.06 - ≥2 | Susceptibility is often inferred from benzylpenicillin MICs; isolates with benzylpenicillin MICs >0.06 mg/L are considered resistant.[1][2][3] Penicillin-susceptible strains generally have MICs ≤0.06 µg/ml.[4] |

| Staphylococcus aureus (penicillin-susceptible) | - | - | ≤0.12 | Only effective against non-penicillinase producing strains.[3] |

| Corynebacterium diphtheriae | - | - | ≤0.5 | Penicillin is a first-line antibiotic for diphtheria.[5][6][7] |

| Bacillus anthracis | - | - | ≤0.015 | Generally susceptible to penicillin.[8][9] |

| Gram-Negative Bacteria | ||||

| Neisseria meningitidis | - | - | - | Generally considered less active than benzylpenicillin against Gram-negative bacteria. |

| Haemophilus influenzae | - | - | - | Generally considered resistant. |

Note: MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively. The data presented is a synthesis from multiple sources and may vary depending on the specific strains tested and the methodology used.

Mechanism of Action

Phenoxymethylpenicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to specific penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall. These proteins are crucial for the final steps of peptidoglycan synthesis, a key component of the cell wall. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]

Experimental Protocols

The determination of the in vitro antimicrobial spectrum of phenoxymethylpenicillin calcium relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[2][10][11]

Broth Microdilution Method (CLSI M07-A10)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

a. Preparation of Antimicrobial Stock Solution:

-

Weigh a precise amount of phenoxymethylpenicillin calcium analytical standard.

-

Dissolve the powder in a suitable solvent to create a stock solution of known concentration.

-

Sterilize the stock solution by filtration.

b. Preparation of Microdilution Plates:

-

Dispense sterile cation-adjusted Mueller-Hinton broth into the wells of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the phenoxymethylpenicillin stock solution across the wells to achieve a range of final concentrations.

-

Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.

c. Inoculum Preparation:

-

Select several morphologically similar colonies of the test organism from an 18- to 24-hour-old agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

d. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Seal the plates and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.

e. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is similar to broth dilution but is performed on a solid medium.

-

Prepare Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of phenoxymethylpenicillin.

-

Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Disk Diffusion Method (Kirby-Bauer Test; CLSI M02-A12)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

a. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.[12]

b. Inoculation of Agar Plate:

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[12]

-

Allow the plate to dry for a few minutes.

c. Application of Antibiotic Disks:

-

Aseptically place a paper disk impregnated with a standard amount of phenoxymethylpenicillin onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

d. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16 to 24 hours.

e. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI.

Conclusion

Phenoxymethylpenicillin calcium demonstrates potent in vitro activity against a specific spectrum of bacteria, primarily Gram-positive organisms. Its efficacy is well-documented against key pathogens such as Streptococcus pyogenes and penicillin-susceptible strains of Staphylococcus aureus and Streptococcus pneumoniae. The standardized methodologies outlined in this guide are essential for the accurate and reproducible determination of its antimicrobial spectrum, providing critical data for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

- 1. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. protocols.io [protocols.io]

- 4. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility of Corynebacterium diphtheriae and Corynebacterium ulcerans in Germany 2011-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic Susceptibility Patterns of Recent Isolates of Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHENOXYMETHYLPENICILLIN = PENICILLIN V oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 8. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment and prophylaxis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

An In-depth Technical Guide on the Physicochemical Properties of Phenoxymethylpenicillin Calcium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic widely used in the treatment of bacterial infections. Its calcium salt, specifically the dihydrate form, is a common pharmaceutical substance. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of phenoxymethylpenicillin calcium dihydrate, including its solubility, stability, and solid-state properties. Detailed experimental protocols and data are presented to support research and development activities.

General Properties

Phenoxymethylpenicillin calcium dihydrate is the calcium salt of a penicillin antibiotic produced by the growth of certain strains of Penicillium notatum. It presents as a white, fine crystalline powder and may have a faint characteristic odor[1].

| Property | Value | Reference |

| Chemical Name | Calcium bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] dihydrate | [1] |

| Molecular Formula | (C₁₆H₁₇N₂O₅S)₂Ca·2H₂O | [1] |

| Relative Molecular Mass | 774.9 g/mol | [1] |

| CAS Registry Number | 73368-74-8 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of phenoxymethylpenicillin and its salts varies significantly.

| Solvent | Solubility of Phenoxymethylpenicillin Calcium Dihydrate | Solubility of Phenoxymethylpenicillin (Free Acid) | Solubility of Phenoxymethylpenicillin Potassium | Reference |

| Water | Slowly soluble in 120 parts of water (~8.33 mg/mL) | Soluble in 1700 parts of water (~0.59 mg/mL) | Freely soluble | [1][2] |

| Ethanol | Data not available | Soluble in 7 parts of ethanol (~143 mg/mL) | Practically insoluble | [2][3] |

| Methanol | Data not available | Data not available | Data not available |

Stability

Phenoxymethylpenicillin calcium dihydrate exhibits susceptibility to environmental conditions, which must be considered during storage and formulation.

General Stability: Even in the absence of light, phenoxymethylpenicillin calcium is gradually degraded on exposure to a humid atmosphere. This decomposition is accelerated at higher temperatures[1]. It is recommended to store the substance in a well-closed container[1].

Thermal Stability: While specific TGA/DSC data for the calcium dihydrate form is not readily available in the searched literature, studies on the related phenoxymethylpenicillin (Penicillin V) show a high degree of thermal stability, with less than 30% degradation observed at 150°C.

pH Stability: The pH of a 5.0 mg/mL solution of phenoxymethylpenicillin calcium dihydrate in carbon-dioxide-free water is between 5.0 and 7.5[1]. Penicillins, in general, are susceptible to degradation in acidic media[4].

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and water content, can significantly impact its stability, solubility, and manufacturing properties.

Water Content

The water content of phenoxymethylpenicillin calcium dihydrate is a critical parameter. The theoretical water content of the dihydrate form is approximately 4.65%.

| Method | Specification |

| Karl Fischer Titration | Not more than 50 mg/g (5.0%) |

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in pharmaceutical compounds. At present, there is no specific information available in the searched literature regarding the existence of different polymorphic forms of phenoxymethylpenicillin calcium dihydrate. Further investigation using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) would be required to fully characterize its polymorphic landscape.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and structural elucidation of pharmaceutical compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary method for the identification of phenoxymethylpenicillin calcium dihydrate. The infrared absorption spectrum of the substance should be concordant with the reference spectrum[1].

No specific peak data was found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

No specific ¹H and ¹³C NMR data for phenoxymethylpenicillin calcium dihydrate was found in the search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Solubility Determination

Objective: To determine the equilibrium solubility of phenoxymethylpenicillin calcium dihydrate in various solvents.

Methodology (Shake-Flask Method):

-

Add an excess amount of phenoxymethylpenicillin calcium dihydrate to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved particles to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved phenoxymethylpenicillin calcium dihydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of phenoxymethylpenicillin calcium dihydrate.

Methodology (Method A):

-

Apparatus: Use a suitable automatic titrator for Karl Fischer titration.

-

Reagent: Use a commercial Karl Fischer reagent. Standardize the reagent before use with a known amount of water or a certified water standard.

-

Sample Preparation: Accurately weigh about 0.2 g of the substance[1].

-

Procedure:

-

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Quickly introduce the accurately weighed sample into the titration vessel.

-

Stir to dissolve the sample (if soluble) or to disperse it.

-

Titrate with the Karl Fischer reagent to the electrometric endpoint.

-

-

Calculation: Calculate the water content (in mg/g or %) from the volume of Karl Fischer reagent consumed and its water equivalence factor.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the assay of phenoxymethylpenicillin calcium dihydrate and the determination of its degradation products.

Methodology (Adapted from methods for phenoxymethylpenicillin and its potassium salt):

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[5]. The pH of the mobile phase should be optimized for peak shape and resolution.

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm)[5].

-

Temperature: Ambient or controlled column temperature.

-

-

Standard Solution Preparation: Prepare a standard solution of known concentration of phenoxymethylpenicillin reference standard in the mobile phase or a suitable diluent.

-

Sample Solution Preparation: Accurately weigh and dissolve a known amount of phenoxymethylpenicillin calcium dihydrate in the same diluent to obtain a solution of a similar concentration to the standard solution.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solid drug substance at an elevated temperature.

-

Photodegradation: Expose the drug substance to UV light.

-

-

Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[6][7]. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of phenoxymethylpenicillin calcium dihydrate.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has summarized the key physicochemical properties of phenoxymethylpenicillin calcium dihydrate based on available literature. While fundamental data on its identity, solubility in water, and general stability are established, there remain significant gaps in the publicly available quantitative data, particularly in the areas of thermal analysis, solid-state characterization (XRPD), and detailed spectroscopic analysis (IR, NMR). The provided experimental protocols offer a starting point for researchers to generate this critical data, which is essential for robust drug development and ensuring the quality and performance of pharmaceutical products containing this important antibiotic.

References

- 1. digicollections.net [digicollections.net]

- 2. digicollections.net [digicollections.net]

- 3. medex.com.bd [medex.com.bd]

- 4. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scispace.com [scispace.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Phenoxymethylpenicillin Calcium: A Technical Guide to its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used beta-lactam antibiotic. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. Understanding the degradation pathways and the resulting byproducts is essential for ensuring the quality, safety, and potency of pharmaceutical products containing this active ingredient. This technical guide provides an in-depth overview of the degradation of phenoxymethylpenicillin calcium, summarizing key degradation pathways, byproducts, and the experimental protocols used to study these processes.

Core Degradation Pathways

Phenoxymethylpenicillin calcium is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and enzymatic activity. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, and the presence of enzymes.[1]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for phenoxymethylpenicillin. It can occur under both acidic and alkaline conditions and is also catalyzed by enzymes.

-

Acid and Alkaline Hydrolysis: The central feature of penicillin's structure, the β-lactam ring, is highly susceptible to hydrolysis.[2][3] In neutral or alkaline conditions, the primary degradation product is penicilloic acid , which is biologically inactive.[3][4] Under acidic conditions, phenoxymethylpenicillin can rearrange to form penillic acid and further degrade to penilloic acid .[3][4]

-

Enzymatic Hydrolysis:

-

β-Lactamases (Penicillinases): Bacteria that have developed resistance to penicillin often produce β-lactamase enzymes. These enzymes specifically catalyze the hydrolysis of the amide bond in the β-lactam ring, converting phenoxymethylpenicillin into inactive penicilloic acid.[2]

-

Penicillin Acylase: Certain enzymes, such as penicillin acylase found in some bacteria and fungi, can hydrolyze the amide linkage between the phenoxyacetyl side chain and the 6-aminopenicillanic acid (6-APA) nucleus. This enzymatic degradation yields 6-aminopenicillanic acid and phenoxyacetic acid .[5][6] 6-APA is a crucial intermediate in the industrial production of semi-synthetic penicillins.[7]

-

Oxidative Degradation

The sulfur atom in the thiazolidine ring of phenoxymethylpenicillin is susceptible to oxidation. This can occur in the presence of oxidizing agents, leading to the formation of phenoxymethylpenicillin sulfoxide .[8][9] This sulfoxide is a key intermediate in the chemical conversion of penicillins to cephalosporins.[8]

// Nodes PenV [label="Phenoxymethylpenicillin\n(Penicillin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PenicilloicAcid [label="Penicilloic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PenilloicAcid [label="Penilloic Acid", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; SixAPA [label="6-Aminopenicillanic Acid\n(6-APA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenoxyaceticAcid [label="Phenoxyacetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; PenVSulfoxide [label="Phenoxymethylpenicillin\nSulfoxide", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges PenV -> PenicilloicAcid [label="Hydrolysis\n(Alkaline/Neutral pH, β-Lactamase)"]; PenV -> PenilloicAcid [label="Hydrolysis\n(Acidic pH)"]; PenV -> SixAPA [label="Enzymatic Hydrolysis\n(Penicillin Acylase)"]; PenV -> PhenoxyaceticAcid [label="Enzymatic Hydrolysis\n(Penicillin Acylase)"]; PenV -> PenVSulfoxide [label="Oxidation"]; }

Figure 1: Major degradation pathways of Phenoxymethylpenicillin.

Summary of Degradation Byproducts

The degradation of phenoxymethylpenicillin calcium results in a variety of byproducts, the formation of which is dependent on the degradation conditions. The primary degradation products are summarized below.

| Degradation Product | Formation Pathway | Significance |

| Penicilloic Acid | Hydrolysis of the β-lactam ring (alkaline/neutral pH, β-lactamase) | Biologically inactive; a major degradation product.[4] |

| Penilloic Acid | Further degradation from penillic acid (acidic hydrolysis) | An indicator of degradation under acidic conditions.[4] |

| Penillic Acid | Rearrangement under acidic conditions | An intermediate in acidic degradation. |

| 6-Aminopenicillanic Acid (6-APA) | Enzymatic hydrolysis by penicillin acylase | A key precursor for the synthesis of semi-synthetic penicillins.[5][6] |

| Phenoxyacetic Acid | Enzymatic hydrolysis by penicillin acylase | A co-product of 6-APA formation.[4][5] |

| Phenoxymethylpenicillin Sulfoxide | Oxidation of the thiazolidine sulfur atom | An intermediate in the synthesis of cephalosporin antibiotics.[8][9] |

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions. The following table summarizes the percentage of phenoxymethylpenicillin degradation observed under different stress conditions in a study by Chitithoti et al. (2010).[10]

| Stress Condition | Parameters | % Degradation of Phenoxymethylpenicillin |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | 15.5% |

| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 10 minutes | 34.3% |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 15 minutes | 34.3% |

| Thermal Degradation | Solid-state at 105°C for 24 hours | 1.3% |

| Photolytic Degradation | UV light (254 nm) for 24 hours | Not specified |

Note: The data presented are from a specific study and may vary depending on the exact experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of phenoxymethylpenicillin degradation. Below are representative methodologies for forced degradation studies and the analysis of degradation products.

Protocol 1: Forced Degradation Studies[3][4][10]

This protocol outlines a general procedure for subjecting phenoxymethylpenicillin calcium to various stress conditions to induce degradation.

// Nodes Start [label="Prepare Stock Solution of\nPhenoxymethylpenicillin Calcium", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis\n(e.g., 0.1 M HCl, 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkali [label="Alkaline Hydrolysis\n(e.g., 0.1 M NaOH, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Degradation\n(e.g., 3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation\n(e.g., 105°C, solid state)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Photo [label="Photolytic Degradation\n(e.g., UV light 254 nm)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Analysis [label="Analyze Samples by\nStability-Indicating Method\n(e.g., HPLC, LC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Acid; Start -> Alkali; Start -> Oxidation; Start -> Thermal; Start -> Photo; Acid -> Analysis; Alkali -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis; }

Figure 2: General workflow for forced degradation studies.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve phenoxymethylpenicillin calcium in a suitable solvent (e.g., water or a buffer) to a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). After incubation, cool the solution and neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified time (e.g., 10 minutes). Neutralize the solution with an appropriate acid (e.g., 0.1 M hydrochloric acid).

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Thermal Degradation: Expose the solid phenoxymethylpenicillin calcium powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours). Subsequently, dissolve the stressed powder in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of phenoxymethylpenicillin calcium to a light source, such as a UV lamp at 254 nm, for a defined period (e.g., 24 hours). A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

-

-

Sample Analysis:

-

Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method, such as HPLC or LC-MS.

-

Protocol 2: Stability-Indicating HPLC Method[3][10][11]

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of phenoxymethylpenicillin and its degradation products.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples (stressed and unstressed) into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to phenoxymethylpenicillin and its degradation products by comparing their retention times with those of reference standards.

-

Quantify the amount of phenoxymethylpenicillin and its byproducts using a calibration curve generated from reference standards.

-

Protocol 3: LC-MS Method for Identification of Degradation Products[11][12][13]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

-

Liquid Chromatography System:

-

Utilize an HPLC or UHPLC system with a reversed-phase column (e.g., C18) and a gradient elution program.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

-

-

Mass Spectrometry System:

-

Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive data.

-

Perform full scan analysis to detect all ions within a specified mass range.

-

Conduct tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns, which are crucial for structural elucidation.

-

-

Data Analysis:

-

Propose the structures of the degradation products by interpreting their mass spectra and fragmentation patterns.[11] Compare the results with the known degradation pathways of penicillins.

-

Conclusion

The degradation of phenoxymethylpenicillin calcium is a complex process involving multiple pathways, with hydrolysis and oxidation being the most significant. A thorough understanding of these pathways and the resulting byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the stability of phenoxymethylpenicillin calcium and to identify and quantify its degradation products. The application of modern analytical techniques like HPLC and LC-MS is indispensable for comprehensive impurity profiling and for meeting regulatory requirements.

References

- 1. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Penicillin V? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of phenoxymethyl penicillin into 6-amino-penicillanic acid with spores of fusaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. US3904605A - Penicillin oxidation process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and exact mass of phenoxymethylpenicillin calcium

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular formula and exact mass of phenoxymethylpenicillin calcium, a widely used antibiotic. The information is presented in a clear, structured format to support research and development activities.

Core Compound Properties

Phenoxymethylpenicillin, also known as Penicillin V, is a phenoxymethyl analog of Penicillin G.[1] It is an orally active, natural penicillin used to treat mild to moderate infections.[1] The calcium salt form of phenoxymethylpenicillin offers improved absorption profiles compared to the free acid form.[2][3]

Molecular and Mass Data

The molecular formula and mass of phenoxymethylpenicillin calcium can be represented in different forms, particularly considering its hydration state. The following table summarizes the key quantitative data for the anhydrous and various hydrated forms of the compound.

| Property | Anhydrous Phenoxymethylpenicillin Calcium | Phenoxymethylpenicillin Calcium Dihydrate | Phenoxymethylpenicillin Calcium Tetrahydrate |

| Molecular Formula | (C₁₆H₁₇N₂O₅S)₂Ca or C₃₂H₃₄CaN₄O₁₀S₂[1][4] | C₃₂H₃₄CaN₄O₁₀S₂,2H₂O or C₃₂H₄₀N₄O₁₂S₂[4][5] | C₃₂H₄₂CaN₄O₁₄S₂[6] |

| Molecular Weight ( g/mol ) | 738.84[1] | 774.9 or 812.9[4][5] | 810.9[6] |

| Exact Mass (Da) | Not explicitly found for anhydrous form | Not explicitly found for dihydrate form | 810.1764852[6] |

| Monoisotopic Mass of Phenoxymethylpenicillin (Free Acid) | 350.09364285[2] |

Note: Discrepancies in the molecular weight of the dihydrate form may arise from different sources or calculation methods.

Experimental Protocols

The determination of the molecular formula and exact mass of a compound like phenoxymethylpenicillin calcium relies on established analytical techniques.

3.1. Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is the primary method for determining the exact mass of a molecule.

-

Sample Preparation: A dilute solution of phenoxymethylpenicillin calcium is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with the potential addition of a volatile acid such as formic acid to aid ionization.

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like penicillins. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the ionized phenoxymethylpenicillin molecule. The exact mass is determined from the m/z value of this peak. For the calcium salt, the spectrum may show the intact salt or the free acid form depending on the ionization conditions. The high resolution allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

3.2. Elemental Analysis for Molecular Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.

-

Instrumentation: A CHNS analyzer is typically used. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace.

-

Measurement: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

-

Calculation: The percentage of each element is used to determine the empirical formula. This, in conjunction with the molecular mass from mass spectrometry, allows for the confirmation of the molecular formula.

Logical Relationship of Compound Forms

The relationship between the free acid form of phenoxymethylpenicillin and its calcium salt is a straightforward acid-base reaction.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Phenoxymethyl Penicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digicollections.net [digicollections.net]

- 5. biotika.eu.com [biotika.eu.com]

- 6. Phenoxymethylpenicillin calcium | C32H42CaN4O14S2 | CID 46174101 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Phenoxymethylpenicillin Calcium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of phenoxymethylpenicillin calcium using Infrared (IR) and Ultraviolet (UV) spectroscopy. These methods are fundamental in pharmaceutical quality control for confirming the identity, purity, and stability of active pharmaceutical ingredients (APIs).[1][2] This document outlines the principles behind each technique, presents detailed experimental protocols, summarizes key quantitative data, and offers an interpretation of the spectral features. The integration of these spectroscopic techniques into analytical workflows ensures regulatory compliance and product safety.[1]

Introduction to Spectroscopic Analysis in Pharmaceuticals

Spectroscopic methods are powerful, non-destructive analytical tools that form the cornerstone of pharmaceutical quality assurance and quality control (QA/QC).[1][2] Techniques such as UV-Visible and Infrared spectroscopy provide rapid and reliable data on molecular structure, chemical composition, and functional groups.[1][3] They are essential for verifying the identity of raw materials, monitoring batch consistency, and conducting stability studies to ensure the efficacy and safety of pharmaceutical products.[1]

Phenoxymethylpenicillin, also known as Penicillin V, is a broad-spectrum β-lactam antibiotic.[4] Its calcium salt, phenoxymethylpenicillin calcium, is an orally active form used to treat mild to moderate infections caused by susceptible microorganisms.[5][6] Accurate and precise analytical methods are crucial to confirm its identity and quality.

Ultraviolet (UV) Spectroscopic Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule as its electrons transition between energy levels.[1] For phenoxymethylpenicillin calcium, this technique is particularly useful for quantitative analysis and identity confirmation based on its characteristic absorption profile.

Experimental Protocol: UV Absorbance Test

The following protocol is based on established pharmacopeial methods for the analysis of phenoxymethylpenicillin calcium.[7]

-

Preparation of Stock Solution: Accurately weigh approximately 0.11 g of the phenoxymethylpenicillin calcium sample. Dissolve it in sufficient 0.1 M sodium hydroxide (NaOH) to produce a final volume of 100 mL.

-

Preparation of Test Solution: Dilute 20.0 mL of the stock solution to 100.0 mL using 0.1 M NaOH.

-

Spectrophotometric Measurement:

-

Use a calibrated spectrophotometer.

-

Use 0.1 M NaOH as the reference blank.

-

Measure the absorbance of the test solution in a 1-cm quartz cuvette.

-

Scan for the absorbance maximum (λmax) around 274 nm.

-

-

Data Analysis: Record the absorbance value at the identified λmax. The value should fall within the specified acceptance criteria.

UV Spectroscopic Data

The UV spectrum of phenoxymethylpenicillin calcium, when prepared and measured according to the protocol, exhibits a distinct absorption maximum.

| Parameter | Value | Reference |

| Solvent | 0.1 M Sodium Hydroxide | [7] |

| Absorption Maximum (λmax) | ~274 nm | [7] |

| Absorbance of a 1-cm layer | 0.56 - 0.62 | [7] |

Interpretation of UV Spectrum

The absorption of UV radiation by phenoxymethylpenicillin is primarily attributed to the electronic transitions within its chromophores. The key chromophore is the phenoxyacetyl side chain attached to the β-lactam nucleus. The benzene ring and the carbonyl groups contribute to the characteristic absorption pattern observed in the UV region.

Workflow for UV Spectroscopic Analysis

Caption: Workflow for the UV spectroscopic analysis of phenoxymethylpenicillin calcium.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[2][3] When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies, which serves as a unique "molecular fingerprint" for the compound. For phenoxymethylpenicillin calcium, IR spectroscopy is a primary method for identity confirmation.[7]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The solid-state KBr pellet method is a common and reliable technique for obtaining the IR spectrum of pharmaceutical powders.

-

Sample Preparation:

-

Gently grind and mix approximately 1-2 mg of the phenoxymethylpenicillin calcium sample with about 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

The mixture should be homogenous to avoid scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (approximately 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectroscopic Measurement:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample chamber should be recorded first.

-

-

Data Analysis: Compare the obtained spectrum with a reference spectrum of phenoxymethylpenicillin calcium.[7] The positions and relative intensities of the absorption bands should be concordant.

IR Spectroscopic Data

The IR spectrum of phenoxymethylpenicillin calcium displays several characteristic absorption bands corresponding to its key functional groups. The most informative region for penicillins is typically between 1500-1800 cm⁻¹, where the various carbonyl stretching vibrations appear.[8]

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3500 - 3200 | Carboxylic Acid (and water of hydration) |

| N-H Stretch | ~3300 | Secondary Amide |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Alkyl Groups |

| C=O Stretch (β-Lactam) | ~1770 | β-Lactam Ring |

| C=O Stretch (Amide I) | ~1680 | Secondary Amide |

| C=O Stretch (Carboxylate) | ~1610 | Carboxylate Salt (COO⁻) |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Ring |

| N-H Bend (Amide II) | ~1520 | Secondary Amide |

| C-O-C Stretch (Ether) | ~1240 | Aryl-Alkyl Ether |

Note: Frequencies are approximate and can vary based on the specific sample preparation and instrument.

Interpretation of IR Spectrum

The key diagnostic peaks for phenoxymethylpenicillin calcium are:

-

β-Lactam C=O Stretch (~1770 cm⁻¹): This is a highly characteristic and intense band for all penicillins, appearing at a higher frequency than typical ketones due to the ring strain of the four-membered lactam ring.

-

Amide I C=O Stretch (~1680 cm⁻¹): This band arises from the carbonyl group of the amide linkage in the side chain.

-

Carboxylate C=O Stretch (~1610 cm⁻¹): This strong absorption corresponds to the asymmetric stretching of the carboxylate anion (COO⁻), which is formed by the calcium salt of the carboxylic acid.

-

Ether C-O-C Stretch (~1240 cm⁻¹): This peak is characteristic of the phenoxy group in the side chain.

The presence and correct positioning of these bands provide strong evidence for the identity of phenoxymethylpenicillin calcium.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for the IR spectroscopic analysis of phenoxymethylpenicillin calcium.

Conclusion

UV and IR spectroscopy are indispensable tools for the characterization of phenoxymethylpenicillin calcium in the pharmaceutical industry. UV spectroscopy provides a reliable method for quantification and identity confirmation through its specific absorbance maximum, while IR spectroscopy offers a detailed molecular fingerprint, confirming the presence of key functional groups and the overall structure of the molecule. The protocols and data presented in this guide serve as a foundational resource for researchers and quality control professionals, ensuring that phenoxymethylpenicillin calcium meets the stringent requirements for safety, quality, and efficacy.

References

- 1. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 2. admin.mantechpublications.com [admin.mantechpublications.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Phenoxymethylpenicillin Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digicollections.net [digicollections.net]

- 8. researchgate.net [researchgate.net]

Phenoxymethylpenicillin's Binding Affinity to Penicillin-Binding Proteins (PBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides an in-depth analysis of the binding affinity of phenoxymethylpenicillin to various PBPs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions. Understanding these binding kinetics is paramount for the development of new antimicrobial agents and for overcoming emerging resistance mechanisms. This document consolidates key data and protocols to serve as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making its biosynthetic pathway an attractive target for antibiotics. Penicillin-binding proteins (PBPs) are a group of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the cell wall. Phenoxymethylpenicillin, a narrow-spectrum beta-lactam antibiotic, specifically targets and inactivates these essential enzymes.

The efficacy of phenoxymethylpenicillin is directly related to its binding affinity for the various PBPs within a specific bacterial species. Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell wall elongation, septum formation, and cell shape maintenance. The selective affinity of phenoxymethylpenicillin for different PBPs can influence its antibacterial spectrum and potency. This guide will delve into the quantitative aspects of this interaction, providing researchers with the necessary data and methodologies to further their investigations.

Mechanism of Action: PBP Inhibition

The fundamental mechanism of action of phenoxymethylpenicillin involves the irreversible acylation of the active site serine residue within the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The disruption of this crucial process weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively growing bacteria.[1][2][3]

The signaling pathway, or more accurately, the mechanism of inhibition, is a direct enzymatic interaction.

Quantitative Binding Affinity of Phenoxymethylpenicillin to PBPs

The binding affinity of phenoxymethylpenicillin to various PBPs is a critical determinant of its antibacterial activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate a higher binding affinity. While comprehensive data for phenoxymethylpenicillin against all PBPs in all bacterial species is not exhaustively compiled in a single source, this section presents available data for key pathogens.

Table 1: Binding Affinity of Penicillin V (Phenoxymethylpenicillin) and Penicillin G for PBP2x from Streptococcus pneumoniae

| Penicillin Type | PBP | Bacterial Strain | Assay Method | IC50 (µM) | Reference |

| Penicillin G | PBP2x (penicillin-sensitive) | S. pneumoniae (hex) R6 | Gel-based | 22 | [2] |

| Penicillin G | PBP2x (penicillin-sensitive) | S. pneumoniae (hex) R6 | Fluorescence Polarization | 0.0079 | [2] |

Note: Data for phenoxymethylpenicillin (Penicillin V) is often inferred from studies using its fluorescent derivative, BOCILLIN FL, or in comparison to the closely related Penicillin G. The significant difference in IC50 values between the gel-based and fluorescence polarization assays highlights the impact of the experimental methodology.

Table 2: Minimum Inhibitory Concentrations (MICs) of Penicillin for Streptococcus pneumoniae Strains with Characterized PBP Mutations

| Bacterial Strain / PBP Profile | Penicillin MIC (µg/mL) | Reference |

| Penicillin-Susceptible S. pneumoniae | ≤ 0.06 | [4] |

| Penicillin-Intermediate S. pneumoniae | 0.12 - 1.0 | [4] |

| Penicillin-Resistant S. pneumoniae | ≥ 2 | [4] |

| S. pneumoniae with mutations in PBP2x and PBP2b | 0.12 - 0.25 | [5] |

| S. pneumoniae with mutations in PBP2x, PBP2b, and PBP1a | 0.5 - 1.0 | [5] |

Note: MIC values provide an indirect measure of the overall effectiveness of an antibiotic, which is influenced by the binding affinity to multiple PBPs and other factors such as drug efflux and enzymatic degradation.

Experimental Protocols for Determining PBP Binding Affinity

Several experimental techniques are employed to quantify the binding affinity of phenoxymethylpenicillin to PBPs. The following are detailed methodologies for commonly cited experiments.

Competitive Binding Assay using Fluorescent Penicillin (BOCILLIN™ FL)

This assay is widely used to determine the IC50 of an unlabeled beta-lactam by measuring its ability to compete with a fluorescently labeled penicillin, such as BOCILLIN™ FL (a derivative of penicillin V), for binding to PBPs.

4.1.1. Materials

-

Bacterial membranes containing PBPs

-

BOCILLIN™ FL Penicillin, Fluorescent (e.g., from Thermo Fisher Scientific)

-

Unlabeled phenoxymethylpenicillin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence gel imager

4.1.2. Methodology

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in cold PBS and lyse them by sonication or using a French press.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled phenoxymethylpenicillin for 30 minutes at 37°C.

-

Add a fixed, saturating concentration of BOCILLIN™ FL to each tube and incubate for an additional 15 minutes at 37°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the fluorescence intensity against the concentration of unlabeled phenoxymethylpenicillin.

-

Determine the IC50 value, which is the concentration of phenoxymethylpenicillin that causes a 50% reduction in BOCILLIN™ FL binding.

-

Fluorescence Polarization Assay